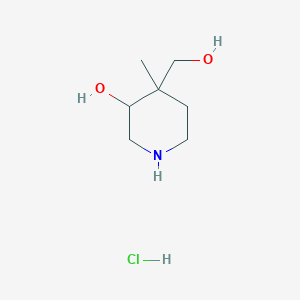

4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride

Description

4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the piperidine ring, with an additional methyl substituent at the 4-position. Its molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of 195.65 g/mol . The compound is synthesized for use in pharmaceutical research, particularly as a building block in drug discovery. Combi-Blocks reports a purity of 95% for this compound, with CAS number 1824406-65-6 .

Properties

IUPAC Name |

4-(hydroxymethyl)-4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(5-9)2-3-8-4-6(7)10;/h6,8-10H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQOBCICOHGWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1O)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylpiperidine.

Hydroxymethylation: The 4-methylpiperidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 4-position.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the hydroxymethylated product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 4-(Carboxymethyl)-4-methylpiperidine.

Reduction: Formation of 4-methylpiperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential use as a therapeutic agent due to its structural properties that allow it to interact with biological targets effectively. Its hydroxymethyl group enhances binding affinity to various proteins, making it a candidate for drug design aimed at treating conditions like cancer and neurodegenerative diseases .

1.2 Case Study: BCL6 Inhibition

Recent studies have shown that derivatives of piperidine, including those with hydroxymethyl substitutions, exhibit improved binding affinity for the transcriptional repressor BCL6, which is implicated in lymphoid malignancies. The presence of the hydroxyl group was found to significantly enhance the compound's potency by facilitating interactions with water molecules on protein surfaces, thereby stabilizing the drug-protein complex .

Neurological Research

2.1 Neuroprotective Properties

Research indicates that compounds similar to 4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride may possess neuroprotective properties. These compounds are being studied for their ability to mitigate oxidative stress and prevent neuronal cell death, which is crucial in conditions such as Alzheimer's disease .

Pharmacological Studies

3.1 Antagonistic Activity

The compound has been explored for its antagonistic effects on retinol binding protein 4 (RBP4), which plays a role in metabolic regulation and is associated with age-related macular degeneration (AMD). By inhibiting RBP4, the compound may help in reducing the accumulation of toxic substances in retinal cells, thus offering a potential therapeutic pathway for AMD .

Structural Activity Relationships

4.1 Optimization of Pharmacokinetics

Studies focusing on the structure-activity relationship (SAR) of piperidine derivatives have revealed that modifications at specific positions can lead to enhanced pharmacokinetic profiles. The introduction of polar functional groups like hydroxymethyl significantly improves solubility and bioavailability, which are critical for effective drug formulation .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential as a therapeutic agent; enhances binding affinity |

| Neurological Research | Possible neuroprotective effects against oxidative stress |

| Pharmacological Studies | Inhibits RBP4; may aid in treating AMD |

| Structural Activity | Hydroxymethyl group improves pharmacokinetics |

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine Family

3-(Hydroxymethyl)-3-methylpiperidine Hydrochloride (CAS 955027-74-4)

- Molecular Formula: C₇H₁₄ClNO

- Molecular Weight : 163.65 g/mol

- Key Differences : The hydroxyl and hydroxymethyl groups are both located at the 3-position, unlike the target compound’s 3-hydroxyl and 4-hydroxymethyl/methyl groups. This positional variation may influence hydrogen-bonding capacity and solubility .

3-(Hydroxymethyl)-3-methylpiperidin-4-ol Hydrochloride (CAS 1823252-95-4)

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 195.65 g/mol

- Key Differences : Shares the same molecular weight as the target compound but differs in substituent positions (hydroxymethyl at 3, hydroxyl at 4). Stereochemical differences could affect interactions with biological targets .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences : The bulky diphenylmethoxy group increases lipophilicity, reducing water solubility compared to the hydroxymethyl group in the target compound. Safety data indicate acute toxicity (harmful upon inhalation or skin contact) .

Functional Group Variations

4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.73 g/mol

- However, the absence of hydroxyl groups reduces polarity compared to the target compound .

Pyridoxine Hydrochloride (Vitamin B₆)

- Molecular Formula: C₈H₁₁NO₃·HCl

- Molecular Weight : 205.64 g/mol

- Key Differences : A pyridine derivative with hydroxymethyl and hydroxyl groups. While structurally distinct, it shares functional groups that influence solubility and metabolic pathways .

Biological Activity

4-(Hydroxymethyl)-4-methylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by its hydroxymethyl group, which plays a crucial role in its biological activity. This compound has garnered attention for its potential applications in treating various neurological disorders and other medical conditions due to its interaction with neurotransmitter systems and receptor modulation.

- Chemical Formula : C₆H₁₄ClNO₂

- Molecular Weight : 168.64 g/mol

- Structure : The compound features a piperidine ring with a hydroxymethyl group at the fourth position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter receptors and enzymes. The hydroxymethyl group facilitates hydrogen bonding, which is critical for binding interactions with biological targets. This compound may act as an agonist or antagonist depending on the specific receptor involved, influencing neurotransmission and enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- It interacts with neurotransmitter systems, potentially affecting conditions like anxiety and depression by modulating receptor activity.

- Studies have shown that compounds with similar structures can influence dopamine and serotonin receptors, suggesting that this compound may have similar effects.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating metabolic disorders or cancer.

- Its structural properties allow it to bind to active sites of enzymes, thereby inhibiting their function.

- Potential Therapeutic Applications :

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of piperidine derivatives, including this compound. These studies highlight the importance of the hydroxyl group in enhancing binding affinity to target proteins.

Table 1: Structure-Activity Relationships of Piperidine Derivatives

| Compound | Binding Affinity (nM) | Key Functional Groups |

|---|---|---|

| CCT373566 | 50 | Hydroxyl, Methyl |

| Compound A | 100 | Hydroxyl |

| Compound B | 200 | Methyl |

Note: Data represent geometric means from multiple replicates.

Case Studies

- Neurological Disorders :

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.